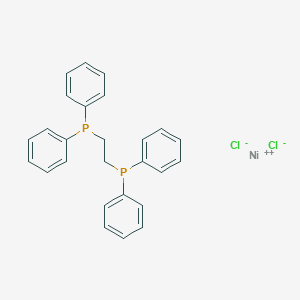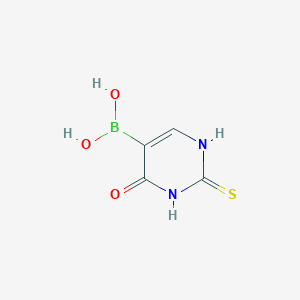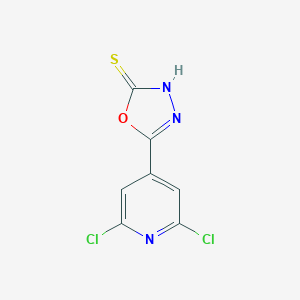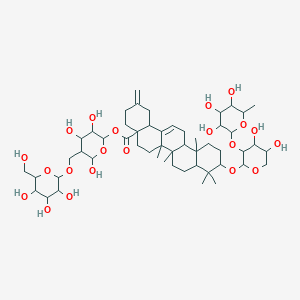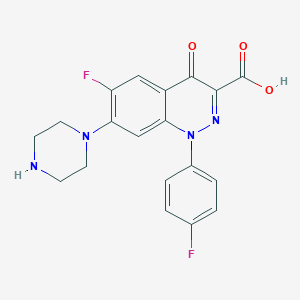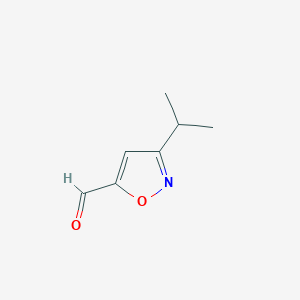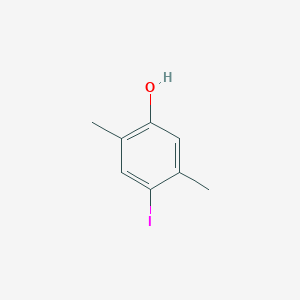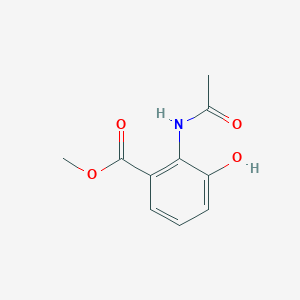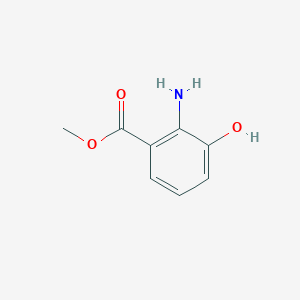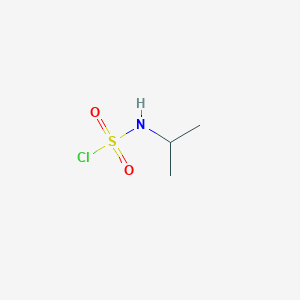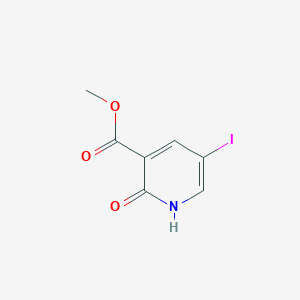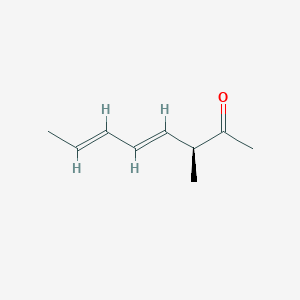
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that is commonly found in various plant species. This compound has been extensively studied due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is not fully understood. However, research has shown that this compound works by inhibiting various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to activate various antioxidant enzymes, which help to reduce oxidative stress.
Effets Biochimiques Et Physiologiques
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been found to have various biochemical and physiological effects. Research has shown that this compound can reduce inflammation, oxidative stress, and cell damage. It has also been found to improve cognitive function, reduce blood glucose levels, and reduce the risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S,4E,6E)-3-Methylocta-4,6-dien-2-one in lab experiments is its availability. This compound can be easily synthesized or isolated from plant sources. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on (3S,4E,6E)-3-Methylocta-4,6-dien-2-one. One direction is to further investigate its potential therapeutic properties and develop drugs based on this compound. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research can be done to improve the solubility of this compound in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that has potential therapeutic properties. It can be synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that can lead to the development of new drugs and a better understanding of its mechanism of action.
Méthodes De Synthèse
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one can be synthesized using various methods. One of the most common methods is the isolation from plant sources. This compound is found in various plants such as ginger, turmeric, and mango. Another method is the chemical synthesis of the compound using starting materials such as 3-methyl-2-buten-1-ol and acetic acid.
Applications De Recherche Scientifique
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
116454-34-3 |
|---|---|
Nom du produit |
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(3S,4E,6E)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4+,7-6+/t8-/m0/s1 |
Clé InChI |
PNFIYBQOUPIIHJ-MBFKRBPYSA-N |
SMILES isomérique |
C/C=C/C=C/[C@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
SMILES canonique |
CC=CC=CC(C)C(=O)C |
Synonymes |
4,6-Octadien-2-one, 3-methyl-, [S-(E,E)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



